molecular formula C10H10N4O2 B11791776 1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11791776
M. Wt: 218.21 g/mol
InChI Key: PSBVBIAADPHHJE-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring, a triazole ring, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. The reaction is often catalyzed by copper(I) ions (Cu(I)) to form the 1,2,3-triazole ring. The pyridine ring is introduced through a subsequent reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridazine and pyrimidine share the pyridine ring structure and exhibit similar biological activities.

    Triazole derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole-4-carboxylic acid, have comparable chemical properties and reactivity.

Uniqueness

1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its pyridine and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-(1-pyridin-4-ylethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-7(8-2-4-11-5-3-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16)

InChI Key

PSBVBIAADPHHJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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